(S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine
CAS No.: 951247-75-9
Cat. No.: VC2791288
Molecular Formula: C9H10F3NO
Molecular Weight: 205.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 951247-75-9 |
---|---|
Molecular Formula | C9H10F3NO |
Molecular Weight | 205.18 g/mol |
IUPAC Name | (1S)-1-[4-(trifluoromethoxy)phenyl]ethanamine |
Standard InChI | InChI=1S/C9H10F3NO/c1-6(13)7-2-4-8(5-3-7)14-9(10,11)12/h2-6H,13H2,1H3/t6-/m0/s1 |
Standard InChI Key | VTLIABOHZPSHRN-LURJTMIESA-N |
Isomeric SMILES | C[C@@H](C1=CC=C(C=C1)OC(F)(F)F)N |
SMILES | CC(C1=CC=C(C=C1)OC(F)(F)F)N |
Canonical SMILES | CC(C1=CC=C(C=C1)OC(F)(F)F)N |
Introduction
Chemical Structure and Properties
Molecular Identity
(S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine possesses a well-defined molecular structure with a CAS registry number of 951247-75-9. The molecule consists of a phenyl ring with a trifluoromethoxy substituent at the para position, connected to an ethylamine group with an S-configuration at the stereogenic carbon. This stereochemistry plays a crucial role in determining the compound's biological activity and chemical behavior.
The compound's molecular formula is C9H10F3NO, with a molecular weight of 205.18 g/mol. The molecule contains a chiral center at the carbon atom bearing the amino group, which introduces stereoisomerism that significantly influences its physical properties and biological interactions.
Physical and Chemical Characteristics
Property | Value |
---|---|
IUPAC Name | (1S)-1-[4-(trifluoromethoxy)phenyl]ethanamine |
Molecular Formula | C9H10F3NO |
Molecular Weight | 205.18 g/mol |
CAS Number | 951247-75-9 |
InChI Key | VTLIABOHZPSHRN-LURJTMIESA-N |
Canonical SMILES | CC(C1=CC=C(C=C1)OC(F)(F)F)N |
Isomeric SMILES | CC@@HN |
The presence of the trifluoromethoxy group imparts specific physicochemical properties to the molecule, including enhanced lipophilicity and electron-withdrawing characteristics. These features contribute to the compound's solubility profile, stability, and interaction potential with biological targets.
Stereochemistry and Configuration
The S-configuration at the stereogenic carbon atom is a defining characteristic of this compound, distinguishing it from its R-enantiomer. This specific stereochemistry directly influences the molecule's three-dimensional structure and its ability to interact with chiral biological receptors and enzymes.
The compound's stereochemical purity is typically assessed using chiral high-performance liquid chromatography (HPLC) with specialized columns such as amylose or cellulose-based stationary phases. Nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography are also valuable techniques for confirming the absolute configuration of the molecule.
Synthesis Methods
Synthetic Routes
The synthesis of (S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine typically involves multiple steps focusing on establishing the chiral center in the correct stereochemical configuration. Several approaches have been developed to achieve this stereoselective synthesis:
One common method involves asymmetric synthesis using chiral catalysts or auxiliaries. The trifluoromethoxy group can be introduced through the use of trifluoromethyl triflate as a reagent, creating the characteristic OCF3 substituent that distinguishes this molecule.
Alternatively, resolution of racemic mixtures using chiral resolving agents or enzymatic methods can be employed. These techniques separate the desired S-enantiomer from the racemic mixture, often through the formation of diastereomeric salts that can be separated based on their different physicochemical properties.
Reaction Conditions
The synthesis of (S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine requires carefully controlled reaction conditions to ensure the desired stereochemical outcome. When using asymmetric hydrogenation approaches with chiral catalysts such as ruthenium-BINAP complexes, specific temperature, pressure, and solvent conditions must be maintained to optimize stereoselectivity.
In the case of chiral resolution methods, the choice of resolving agent and crystallization conditions significantly influences the efficiency of the separation process. The use of techniques such as kinetic resolution with lipases or esterases requires careful optimization of enzyme type, reaction medium, and temperature to achieve high enantiomeric excess.
Industrial Production Considerations
For large-scale production, efficiency and scalability are crucial considerations. Industrial synthesis may employ continuous flow reactors and automated systems to enhance production efficiency. The use of chiral salt formation has been shown to produce high-purity S-enantiomers (≥95%), particularly in the preparation of hydrochloride derivatives.
Quality control during industrial production requires rigorous monitoring using chiral HPLC to confirm enantiopurity. Crystallization optimization techniques that leverage the polarity of the trifluoromethoxy group for selective precipitation are often employed to enhance yield and purity in industrial settings.
Chemical Reactivity
Types of Reactions
(S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine can participate in various chemical reactions typical of primary amines, modified by the electronic effects of the trifluoromethoxy group. The compound can undergo several reaction types:
Oxidation reactions: The primary amine functional group can be oxidized to form corresponding imines or nitriles. Common oxidizing agents include hydrogen peroxide and potassium permanganate, which interact with the amine group while leaving the trifluoromethoxy moiety intact.
Reduction processes: The compound can be modified through reduction reactions to form secondary or tertiary amines. These transformations expand the structural diversity available from this building block.
Substitution reactions: The nucleophilic character of the primary amine enables various substitution reactions. Additionally, the trifluoromethoxy group can participate in nucleophilic substitution under specific conditions, though this is less common due to the stability of the C-OCF3 bond.
Reactivity Determinants
The reactivity of (S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine is significantly influenced by both its stereochemistry and the electronic effects of the trifluoromethoxy substituent. This group exerts a strong electron-withdrawing effect that influences the electron density distribution across the phenyl ring, consequently affecting the reactivity of the amine group.
The stereogenic center plays a critical role in determining the spatial arrangement of the molecule and its approach to reagents or catalytic surfaces. This three-dimensional configuration guides the stereochemical outcome of reactions and influences the compound's potential for asymmetric synthesis applications.
Scientific Applications
Pharmaceutical Development
(S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine has demonstrated significant potential in pharmaceutical research, particularly in the development of central nervous system (CNS) modulators. The compound's structural similarity to neurotransmitters such as phenethylamine and amphetamine suggests its potential biological activity in treating various CNS disorders.
The compound's chiral nature and specific substituent pattern make it valuable as a key intermediate in the synthesis of pharmaceuticals targeting neurological conditions. The trifluoromethoxy group contributes to the molecule's lipophilicity, potentially enhancing its ability to cross the blood-brain barrier—a crucial characteristic for CNS-active compounds.
Research has indicated that trifluoromethoxy-substituted phenylethylene diamines show selectivity as sigma receptor ligands, which could lead to applications in treating addiction and other CNS-related disorders. This suggests that (S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine could serve as a valuable scaffold for developing therapeutics in these areas.
Organic Synthesis Applications
As a versatile building block in organic synthesis, (S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine enables the creation of diverse derivatives with varying pharmacological properties. The compound's functional groups—namely the primary amine and trifluoromethoxy substituent—provide multiple points for synthetic elaboration.
Application | Description |
---|---|
Intermediate Synthesis | Used in synthesizing complex molecules for drug discovery |
Chiral Auxiliary | Serves as a chiral directing group in asymmetric synthesis |
Functional Group Modification | Provides a platform for diversification through amine chemistry |
Linker in Conjugates | Enables the creation of molecular conjugates and hybrid structures |
The compound's defined stereochemistry makes it particularly valuable in stereoselective synthesis, where controlling the configuration of newly formed stereogenic centers is critical.
Analytical Chemistry Contributions
In analytical chemistry, (S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine has found applications in the development of new methods for analyzing complex biological samples. The distinctive properties of this compound allow researchers to design effective assays for detecting and quantifying related compounds.
Mechanism of Action
Molecular Interactions
The mechanism of action of (S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine involves specific interactions with molecular targets such as enzymes and receptors. The compound's trifluoromethoxy group significantly influences these interactions through its lipophilicity and electron-withdrawing properties.
The primary amine functional group can form hydrogen bonds and ionic interactions with target proteins, while the hydrophobic phenyl ring with its trifluoromethoxy substituent can engage in van der Waals interactions and π-stacking with aromatic residues. These combined interaction patterns determine the compound's binding affinity and selectivity for specific biological targets.
Structure-Activity Relationships
The relationship between the structure of (S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine and its biological activity is complex and multifaceted. The S-configuration at the stereogenic center plays a crucial role in determining the compound's spatial arrangement and its complementarity to chiral binding pockets in target proteins.
The trifluoromethoxy substituent contributes significantly to the compound's pharmacological profile through several mechanisms:
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Enhanced membrane permeability due to increased lipophilicity
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Altered electronic distribution in the phenyl ring
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Modified hydrogen-bonding capabilities
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Resistance to metabolic degradation compared to non-fluorinated analogs
These structural features collectively determine the compound's pharmacokinetic properties and target selectivity, making it a promising scaffold for drug development.
Comparative Analysis
Comparison with Structural Analogs
Comparing (S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine with structurally related compounds provides valuable insights into structure-activity relationships and the impact of specific structural modifications. One significant comparison is with its enantiomeric counterpart, (R)-1-(4-(Trifluoromethoxy)phenyl)ethanamine (CAS 1208989-29-0).
Property | (S)-Isomer (CAS 951247-75-9) | (R)-Isomer (CAS 1208989-29-0) |
---|---|---|
Configuration | S | R |
Commercial Purity | 95% | 95% |
Optical Rotation | Specific value not reported | Specific value not reported |
Binding Profile | Target-dependent | Target-dependent |
The stereochemical difference between these enantiomers can lead to divergent binding affinities for biological targets. This enantioselectivity is particularly relevant for sigma receptor ligands, where the S-form may exhibit higher affinity depending on the target's chiral environment.
Another important structural analog is 2-(4-(Trifluoromethoxy)phenyl)ethanamine (CAS 170015-99-3), which differs in having an ethylamine chain (-CH2CH2NH2) instead of a methyl group (-CH(NH2)CH3). This extended chain increases molecular flexibility and lipophilicity, with an estimated logP of approximately 2.1 compared to approximately 1.8 for (S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine.
Impact of Structural Modifications
Structural modifications to the basic scaffold of (S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine can dramatically alter its pharmacological properties and applications. The position and nature of substituents on the phenyl ring, modifications to the amine functionality, and changes to the stereochemistry all influence the compound's behavior.
For instance, ethylamine derivatives with longer chains may exhibit altered receptor binding kinetics. Studies have shown that sigma-receptor ligands with extended chains may demonstrate reduced selectivity due to steric hindrance, highlighting the importance of the specific spatial arrangement present in (S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine.
Biological Activity
Pharmacological Profile
(S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine exhibits a range of biological activities that make it relevant to pharmaceutical research. As a phenethylamine derivative, the compound has garnered attention for its potential applications in pharmacology and medicinal chemistry.
Studies suggest that the compound may interact with various neurotransmitter receptors, particularly those involved in the serotonergic and dopaminergic systems. These interactions can potentially modulate neurotransmitter release and uptake, suggesting applications in neuropsychiatric conditions.
Additionally, the trifluoromethoxy group enhances the compound's binding affinity to certain enzymes, potentially leading to inhibition or activation of metabolic pathways relevant to various disease states. This feature expands the potential therapeutic applications of the compound beyond CNS disorders.
Analytical Considerations
Characterization Techniques
Accurate characterization of (S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine requires a combination of analytical techniques to confirm its identity, purity, and stereochemical configuration. Several critical methods are employed:
Chiral HPLC: Specialized columns such as Chiralpak IC or AD-H with hexane/isopropanol mobile phases allow separation of enantiomers. Comparison of retention times with (R)-enantiomer standards (e.g., CAS 1208989-29-0) is essential for confirming stereochemical purity.
NMR Spectroscopy: NMR techniques can distinguish the trifluoromethoxy group environments and, through Nuclear Overhauser Effect (NOE) experiments, resolve spatial configurations that confirm stereochemistry.
X-ray Crystallography: This definitive method provides absolute confirmation of the three-dimensional structure and configuration, as demonstrated in studies of analogous chiral amines.
Stability Considerations
The stability of (S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine under various conditions is influenced by its structural features. The electron-withdrawing trifluoromethoxy group enhances the compound's hydrolytic stability but may increase sensitivity to photodegradation.
Comprehensive stability studies should include accelerated degradation tests (40°C/75% relative humidity) to assess shelf life and storage requirements. Liquid chromatography-mass spectrometry (LC-MS) analysis can detect decomposition products, such as potential cleavage to 4-(trifluoromethoxy)phenol.
Based on stability data for related fluorinated amines, storage recommendations typically include refrigeration (2–8°C) in amber vials under inert gas to maximize stability and shelf life.
Computational Approaches
Prediction of Biological Interactions
Computational strategies offer valuable insights into how (S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine interacts with biological targets. Molecular docking studies using software such as Schrödinger Glide or AutoDock Vina can model binding to amine receptors, including trace amine-associated receptors.
Molecular dynamics simulations provide information about the behavior of the trifluoromethoxy group in lipid bilayers, offering predictions about permeability. The compound's estimated logP value of approximately 2.5 suggests favorable membrane permeability, an important factor for drug candidates.
Quantitative structure-activity relationship (QSAR) models leverage datasets from similar amines to predict inhibitory concentration values and other pharmacological parameters. These computational approaches complement experimental studies and guide rational design of derivatives with optimized properties.
Future Research Directions
Emerging Applications
The unique structural features and biological profile of (S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine suggest several promising directions for future research:
Development of targeted protein degraders using the compound as a structural component in PROTAC design could leverage its amine functionality for linker construction. The stereochemistry of the compound may optimize binding to ligase complexes in these applications.
Exploration of the compound's potential as a pharmacophore in designing receptor-specific ligands could yield novel therapeutics for neuropsychiatric disorders. The trifluoromethoxy group's impact on physicochemical properties makes it particularly valuable in CNS drug design, where blood-brain barrier penetration is crucial.
Synthetic Methodology Advancement
Future research could focus on developing improved synthetic routes to (S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine with enhanced stereoselectivity, yield, and environmental sustainability. Green chemistry approaches that reduce solvent use and employ catalytic methods could improve the efficiency of production processes.
Continuous flow chemistry techniques offer promising avenues for scaling production while maintaining precise control over reaction conditions. These methods could enhance the economic viability of producing this compound for research and pharmaceutical applications.
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